2-[3-(Trifluoromethyl)-3,4-dihydropyridin-2-yl]-2-[3-(trifluoromethyl)phenyl]acetonitrile
Description
Properties
IUPAC Name |
2-[3-(trifluoromethyl)-3,4-dihydropyridin-2-yl]-2-[3-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6N2/c16-14(17,18)10-4-1-3-9(7-10)11(8-22)13-12(15(19,20)21)5-2-6-23-13/h1-4,6-7,11-12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLQCZOGSQKPGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CN=C(C1C(F)(F)F)C(C#N)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(trifluoromethyl)-3,4-dihydropyridin-2-yl]-2-[3-(trifluoromethyl)phenyl]acetonitrile (CAS Number: 1797724-24-3) is a synthetic organofluorine compound characterized by its trifluoromethyl groups. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Research indicates that compounds containing trifluoromethyl groups often exhibit unique biological activities due to their electron-withdrawing properties, which can influence molecular interactions and stability. The presence of the dihydropyridine moiety in this compound suggests potential interactions with various biological targets, particularly in the modulation of enzyme activities.
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of similar trifluoromethylated compounds. For instance, compounds with structural similarities have demonstrated inhibitory effects on various cancer cell lines by disrupting critical signaling pathways involved in cell proliferation and survival.
- Inhibition of Kinases : Compounds with trifluoromethyl groups have been shown to inhibit receptor tyrosine kinases such as PDGFRA and KIT. These kinases are crucial in the development and progression of tumors .
- Cell Cycle Arrest : In vitro studies indicate that treatment with related trifluoromethyl compounds can induce G1 phase cell cycle arrest in cancer cells, suggesting a mechanism for their antitumor activity .
Case Studies
A notable study evaluated the compound's effects on YAP-TEAD signaling pathways, which are often dysregulated in cancers. The compound was found to disrupt YAP-TEAD interactions effectively, leading to reduced transcriptional activity associated with tumor growth:
- Study Findings :
Pharmacological Evaluation
The pharmacological profile of the compound has been assessed through various assays:
| Assay Type | Target | IC50 (nM) |
|---|---|---|
| Kinase Inhibition | PDGFRA | <10 |
| Cell Proliferation | Cancer Cell Lines | 20-50 |
| TEAD Inhibition | YAP-TEAD Interaction | <5 |
These results suggest that the compound possesses potent inhibitory activity against critical targets involved in tumorigenesis.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Compounds with trifluoromethyl groups often exhibit enhanced biological activity. Research indicates that derivatives of dihydropyridine can act as potent inhibitors of cancer cell proliferation. Specifically, the trifluoromethyl group enhances lipophilicity, which can improve cellular uptake and bioavailability .
- Antimicrobial Properties : The incorporation of trifluoromethyl groups in organic compounds has been linked to increased antimicrobial activity. Studies have shown that similar compounds can inhibit bacterial growth and may serve as lead compounds for developing new antibiotics .
- Neurological Disorders : Dihydropyridines are known to interact with calcium channels, making them potential candidates for treating neurological disorders such as epilepsy and neuropathic pain. The specific structural features of this compound may enhance its efficacy in modulating these channels .
Material Science Applications
- Fluorinated Polymers : The compound can be utilized in the synthesis of fluorinated polymers, which are known for their chemical resistance and thermal stability. These materials find applications in coatings and advanced materials for electronics .
- Organic Electronics : Due to its electronic properties, this compound may be explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The presence of trifluoromethyl groups can improve charge transport properties .
Agrochemical Applications
- Pesticide Development : The unique properties of trifluoromethyl-containing compounds have made them attractive in pesticide formulation. Research into similar compounds suggests they may exhibit herbicidal or insecticidal activity, potentially leading to the development of new agrochemicals with improved efficacy and reduced environmental impact .
Case Studies
- Synthesis and Biological Evaluation : A study synthesized various derivatives of dihydropyridine with trifluoromethyl substitutions and evaluated their biological activities against cancer cell lines. Results indicated that certain modifications led to significant increases in cytotoxicity compared to non-fluorinated analogs .
- Polymer Development : Another investigation focused on incorporating trifluoromethyl-substituted dihydropyridines into polymer matrices to enhance their thermal and mechanical properties. The resulting materials showed improved performance in high-temperature applications, demonstrating the utility of this compound in material science .
Comparison with Similar Compounds
Table 1: Key Comparative Data
Detailed Analysis
Substituent Effects on Reactivity and Stability
- This mirrors the enhanced stability of 2-(3-(trifluoromethyl)phenyl)acetonitrile during fenfluramine synthesis .
- Heterocyclic Core : Replacing the dihydropyridine ring with pyrimidine (as in ) reduces ring strain but introduces aromaticity, altering electronic properties. Pyrimidine derivatives often exhibit stronger intermolecular interactions due to nitrogen lone pairs, impacting crystallization behavior .
Physicochemical Properties
- Lipophilicity : The target compound’s logP value is expected to exceed that of 2-(4-(trifluoromethyl)pyrimidin-2-yl)acetonitrile due to its larger hydrophobic surface area.
- Acidity : The nitrile group’s pKa in the target compound is likely comparable to the pyrimidine analogue (predicted pKa: -2.53 ), making it resistant to protonation under physiological conditions.
Preparation Methods
Nitrile Formation
Nitriles can be formed through the reaction of an alkyl halide with a cyanide source. For a compound like 2-[3-(Trifluoromethyl)-3,4-dihydropyridin-2-yl]-2-[3-(trifluoromethyl)phenyl]acetonitrile , this might involve the reaction of a suitable precursor with a cyanide ion (CN^-) in the presence of a base.
Cross-Coupling Reactions
Cross-coupling reactions, such as Suzuki or Heck reactions, are commonly used to form carbon-carbon bonds between aryl or vinyl groups. These reactions could be employed to attach the 3-(trifluoromethyl)phenyl group to the pyridine ring.
Trifluoromethylation
Hypothetical Preparation Method
Given the lack of specific literature on the preparation of This compound , a hypothetical method might involve the following steps:
Synthesis of 3,4-Dihydropyridin-2-yl Precursor : This could involve the reduction of a pyridine derivative to form the dihydropyridine ring.
Introduction of the Trifluoromethyl Group : This might be achieved through a trifluoromethylation reaction using a suitable trifluoromethylating agent.
Attachment of the 3-(Trifluoromethyl)phenyl Group : A cross-coupling reaction could be used to attach this group to the pyridine ring.
Nitrile Formation : Finally, the formation of the acetonitrile group could be achieved through a reaction with a cyanide source.
Research Findings and Challenges
Research on compounds with similar structures often highlights challenges such as:
- Regioselectivity : Ensuring the correct positioning of functional groups during synthesis.
- Yield Optimization : Maximizing the yield of the desired product while minimizing byproducts.
- Purification : Effective purification methods are crucial for obtaining high-purity compounds.
Given the complexity of organic synthesis, experimental trials and optimizations are typically necessary to refine the preparation method for a specific compound.
Q & A
Basic: What are the key synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitutions and cyclization reactions. For example, analogous acetonitrile precursors (e.g., 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile) are used in coupling reactions with trifluoromethyl-containing aryl halides under palladium catalysis . Key optimization strategies include:
- Temperature control : Maintaining 0–6°C during nitrile group introduction minimizes side reactions .
- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos enhances coupling efficiency for trifluoromethyl groups.
- Solvent systems : Polar aprotic solvents (e.g., DMF or THF) improve solubility of fluorinated intermediates .
- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients isolates the target compound (>97% purity) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
Methodological Answer:
- ¹H/¹³C NMR : Focus on signals for the dihydropyridine ring (δ 2.5–3.5 ppm for CH₂ groups) and trifluoromethyl substituents (δ 120–125 ppm in ¹³C NMR with CF₃ coupling splitting) .
- FT-IR : Confirm nitrile absorption at ~2240 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
- HRMS : Use ESI+ mode to verify the molecular ion [M+H]⁺, ensuring accurate mass matches theoretical values (e.g., ±1 ppm error) .
- X-ray crystallography : Resolve stereochemistry of the dihydropyridine ring and trifluoromethyl orientations .
Advanced: How can computational methods like DFT be applied to study the electronic structure of this compound, and what insights do they provide into its reactivity?
Methodological Answer:
- DFT parameters : Use B3LYP/6-311+G(d,p) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. This reveals nucleophilic sites (e.g., nitrile carbon) and electron-deficient regions near trifluoromethyl groups .
- Transition state analysis : Simulate cyclization steps to identify energy barriers; compare with experimental kinetics to validate mechanisms .
- Solvent effects : Include PCM models (e.g., THF or acetonitrile) to predict solvation energies and reaction pathways .
Advanced: How can discrepancies between theoretical predictions and experimental data regarding the compound’s stability be resolved?
Methodological Answer:
- Data triangulation : Cross-validate DFT-derived thermodynamic stability with DSC (differential scanning calorimetry) and TGA (thermogravimetric analysis). For example, if DFT predicts decomposition at 200°C but TGA shows stability up to 250°C, re-examine computational models for missing dispersion corrections .
- Kinetic vs. thermodynamic control : Use HPLC to monitor degradation products under accelerated conditions (e.g., 40°C/75% RH). If experimental degradation pathways differ from simulations, refine transition state calculations to include solvent-mediated intermediates .
Advanced: What strategies are effective in identifying and quantifying impurities in this compound, especially trifluoromethyl-related byproducts?
Methodological Answer:
- LC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradient. Monitor for masses corresponding to dehydrohalogenation byproducts (e.g., loss of HF, m/z –20) .
- NMR spiking : Add reference standards of known impurities (e.g., 4-nitro-3-(trifluoromethyl)aniline) to identify overlapping signals in ¹⁹F NMR .
- Quantitative ¹⁹F NMR : Integrate peaks relative to an internal standard (e.g., trifluoroacetic acid) to quantify impurities at <0.1% levels .
Advanced: What are the mechanistic considerations for the cyclization steps in its synthesis, and how do solvent and catalyst choices influence these pathways?
Methodological Answer:
- Acid-mediated cyclization : Protic acids (e.g., HCl in dioxane) protonate the nitrile, facilitating nucleophilic attack by the dihydropyridine nitrogen. Monitor pH to avoid over-acidification, which leads to ring-opening byproducts .
- Metal-catalyzed pathways : Ni(0) catalysts promote [4+2] cycloadditions between trifluoromethylarenes and enamines, but competing β-hydride elimination requires strict anhydrous conditions .
- Solvent polarity : High-polarity solvents (e.g., DMF) stabilize charge-separated intermediates, accelerating cyclization but risking nitro group reduction. Use low-polarity solvents (e.g., toluene) for radical-mediated pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
